Differential Hydrolysis Rates by Klebsiella oxytoca β-Lactamases: Azthreonam Dipotassium Salt vs Carumonam
Azthreonam dipotassium salt, representing the azthreonam active moiety, is hydrolyzed by Klebsiella oxytoca chromosomal β-lactamases at rates greater than or equal to fivefold higher than carumonam, a closely related monobactam analog [1]. This differential hydrolysis directly impacts the clinical translatability of in vitro susceptibility data to expected in vivo efficacy against K. oxytoca infections.
| Evidence Dimension | Relative hydrolysis rate by K. oxytoca β-lactamase |
|---|---|
| Target Compound Data | Hydrolysis rate ≥5-fold higher than carumonam |
| Comparator Or Baseline | Carumonam (RO 17-2301, AMA-1080) - baseline hydrolysis rate |
| Quantified Difference | ≥5-fold higher aztreonam hydrolysis rate vs carumonam |
| Conditions | Purified β-lactamase assay; clinical isolates of K. oxytoca |
Why This Matters
Higher aztreonam hydrolysis rates by K. oxytoca β-lactamases indicate that carumonam may retain superior microbiological efficacy against K. oxytoca infections, directly influencing antibiotic selection for research models targeting this pathogen.
- [1] Jones RN, Barry AL, Thornsberry C, Fuchs PC, Packer RR. The anti-microbial activity, beta-lactamase stability, and disk diffusion susceptibility testing of carumonam (RO 17-2301, AMA-1080), a new monobactam. Am J Clin Pathol. 1986 Nov;86(5):608-18. View Source
